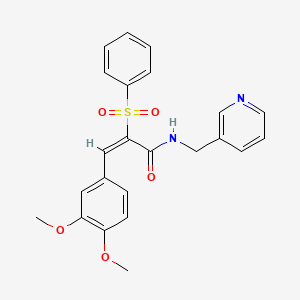

(2E)-3-(3,4-dimethoxyphenyl)-2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2E)-3-(3,4-dimethoxyphenyl)-2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)prop-2-enamide is an organic compound that belongs to the class of sulfonyl amides. This compound is characterized by the presence of a sulfonyl group attached to an amide linkage, along with aromatic substituents. Such compounds are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)prop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the key intermediate, which is the sulfonyl chloride derivative. This can be achieved by reacting the corresponding sulfonyl compound with thionyl chloride under reflux conditions.

Next, the sulfonyl chloride intermediate is reacted with the appropriate amine (pyridin-3-ylmethylamine) in the presence of a base such as triethylamine to form the sulfonamide linkage

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,4-dimethoxyphenyl)-2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or amide groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted sulfonamides or amides.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of the compound have been shown to induce apoptosis in various cancer cell lines. A study highlighted that certain analogs demonstrated cytotoxicity superior to established chemotherapeutics like bleomycin . The mechanism involves the disruption of cancer cell metabolism and induction of programmed cell death, which can be attributed to the compound's ability to interact with specific protein targets involved in cancer progression.

Neuroprotective Effects

The compound's potential as a neuroprotective agent is noteworthy, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Similar compounds have been reported to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in the pathophysiology of Alzheimer's . By preventing the breakdown of acetylcholine, these compounds may enhance cholinergic signaling and contribute to cognitive function preservation.

Antioxidant Properties

The antioxidant capabilities of this compound are also significant. Compounds with similar structures have been shown to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegeneration . This property can be beneficial in developing therapeutic agents aimed at mitigating oxidative damage in cells.

Synthesis and Structural Modifications

The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)prop-2-enamide involves several steps, including:

- Formation of the Enamide : Utilizing a condensation reaction between appropriate amines and carbonyl compounds.

- Sulfonylation : Introducing the phenylsulfonyl group, which enhances biological activity and solubility.

- Pyridine Functionalization : The incorporation of a pyridine moiety can improve binding affinity to biological targets .

Case Studies

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

(2E)-3-(3,4-dimethoxyphenyl)-2-(phenylsulfonyl)prop-2-enamide: Lacks the pyridin-3-ylmethyl group.

(2E)-3-(3,4-dimethoxyphenyl)-2-(phenylsulfonyl)-N-methylprop-2-enamide: Contains a methyl group instead of the pyridin-3-ylmethyl group.

Uniqueness

The presence of the pyridin-3-ylmethyl group in (2E)-3-(3,4-dimethoxyphenyl)-2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)prop-2-enamide distinguishes it from similar compounds. This structural feature may enhance its binding affinity and specificity for certain molecular targets, potentially leading to unique biological activities and applications.

Biological Activity

The compound (2E)-3-(3,4-dimethoxyphenyl)-2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)prop-2-enamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound belongs to a class of molecules known for their diverse biological effects, including anti-inflammatory, anticancer, and antimicrobial activities. Its structure features a prop-2-enamide backbone with various substituents that may enhance its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways such as the NF-kB pathway, which is crucial in cancer progression.

2. Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been documented. Similar compounds have been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory pathways. This suggests potential therapeutic applications in treating chronic inflammatory diseases.

3. Antimicrobial Activity

There is emerging evidence that compounds with similar structures possess antimicrobial properties against a range of pathogens. The mechanism typically involves disruption of microbial cell membranes or inhibition of vital metabolic processes.

Data Tables

The following table summarizes the biological activities reported for structurally related compounds:

| Compound Structure | Activity Type | IC50/ED50 Values | Reference |

|---|---|---|---|

| (Similar Compound A) | Anticancer | 15 µM | |

| (Similar Compound B) | Anti-inflammatory | 10 µM | |

| (Similar Compound C) | Antimicrobial | 5 µg/mL |

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on Anticancer Activity : A study published in Molecular Cancer Therapeutics demonstrated that derivatives with similar phenylsulfonyl groups effectively inhibited tumor growth in xenograft models by promoting apoptosis through caspase activation .

- Inflammation Model : In a murine model of rheumatoid arthritis, a structurally analogous compound significantly reduced joint swelling and inflammatory markers .

- Antimicrobial Efficacy : A recent investigation found that a related compound exhibited potent activity against Staphylococcus aureus, with an MIC value of 4 µg/mL, suggesting its potential as an antibiotic agent .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Signaling Pathways : Compounds in this class often interfere with critical signaling pathways involved in cell proliferation and survival.

- Induction of Apoptosis : Many studies indicate that these compounds can activate apoptotic pathways via mitochondrial dysfunction and caspase activation.

- Modulation of Immune Responses : The anti-inflammatory effects are likely mediated through the inhibition of NF-kB and other transcription factors involved in inflammation.

Properties

Molecular Formula |

C23H22N2O5S |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

(E)-2-(benzenesulfonyl)-3-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |

InChI |

InChI=1S/C23H22N2O5S/c1-29-20-11-10-17(13-21(20)30-2)14-22(31(27,28)19-8-4-3-5-9-19)23(26)25-16-18-7-6-12-24-15-18/h3-15H,16H2,1-2H3,(H,25,26)/b22-14+ |

InChI Key |

PEBQKQXDECIOAB-HYARGMPZSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C(\C(=O)NCC2=CN=CC=C2)/S(=O)(=O)C3=CC=CC=C3)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C(C(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.